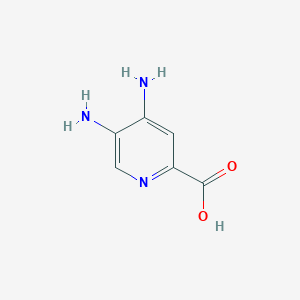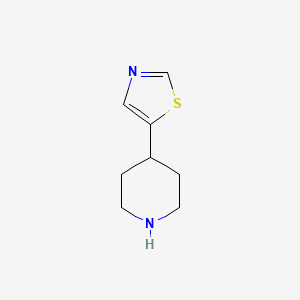
Pentaethylene glycol monophenyl ether
Descripción general
Descripción
Pentaethylene glycol monophenyl ether is a chemical compound that belongs to the class of glycol ethers. Glycol ethers are a group of solvents based on alkyl ethers of ethylene glycol or propylene glycol. This compound is known for its excellent solvent properties and is used in various industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The most common method for preparing ethers, including pentaethylene glycol monophenyl ether, is the Williamson ether synthesis. This involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction . For this compound, the synthesis typically involves the reaction of pentaethylene glycol with phenol in the presence of a base such as sodium hydroxide.
Industrial Production Methods
In industrial settings, this compound can be produced by the reaction of phenol with ethylene oxide in the presence of a catalyst. This method allows for large-scale production and is commonly used in the chemical industry .
Análisis De Reacciones Químicas
Types of Reactions
Pentaethylene glycol monophenyl ether can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form phenoxyacetic acid.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the ether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Reagents such as alkyl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Phenoxyacetic acid is a major product formed during oxidation.
Substitution: Various substituted ethers can be formed depending on the reagents used.
Aplicaciones Científicas De Investigación
Pentaethylene glycol monophenyl ether has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and as an intermediate in the synthesis of other chemical compounds.
Biology: It is used in the preparation of various biological assays and as a solvent for biological samples.
Medicine: It is used in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: It is used in the production of paints, coatings, and cleaning agents
Mecanismo De Acción
Pentaethylene glycol monophenyl ether exerts its effects primarily through its solvent properties. It can dissolve a wide range of substances, making it useful in various applications. In biological systems, it can interact with cell membranes and proteins, altering their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
- Ethylene glycol monomethyl ether
- Ethylene glycol monoethyl ether
- Ethylene glycol monopropyl ether
- Ethylene glycol monobutyl ether
- Ethylene glycol monophenyl ether (2-phenoxyethanol)
Uniqueness
Pentaethylene glycol monophenyl ether is unique due to its longer ethylene glycol chain, which provides it with distinct solvent properties compared to other glycol ethers. This makes it particularly useful in applications requiring high solubility and stability.
Propiedades
IUPAC Name |
2-[2-[2-[2-(2-phenoxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26O6/c17-6-7-18-8-9-19-10-11-20-12-13-21-14-15-22-16-4-2-1-3-5-16/h1-5,17H,6-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNZRWAZGLSXRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCOCCOCCOCCOCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Propanoic acid, 2-[(methylsulfonyl)oxy]-, (R)-](/img/structure/B3236278.png)
![(3S)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-ethoxyphenyl)propanoic acid](/img/structure/B3236280.png)
![(3R)-3-{[(tert-butoxy)carbonyl]amino}-3-(2-ethoxyphenyl)propanoic acid](/img/structure/B3236284.png)







![5-Bromothieno[3,2-b]thiophene-2-carbaldehyde](/img/structure/B3236362.png)
![2-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B3236369.png)

